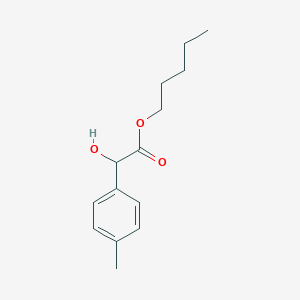![molecular formula C11H11N5O3 B14735999 [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its diverse biological activities, and a urea moiety, which is often involved in hydrogen bonding and molecular recognition processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The resulting quinoxaline is then oxidized to introduce the dioxido groups. The final step involves the reaction of the oxidized quinoxaline with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.
Chemical Reactions Analysis
Types of Reactions
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be further oxidized under strong oxidative conditions.
Reduction: The dioxido groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Further oxidized quinoxaline derivatives.
Reduction: Hydroxylated quinoxaline derivatives.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be studied for its potential as a bioactive molecule. The quinoxaline core is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets through hydrogen bonding and other interactions makes it a promising lead compound.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be employed in the design of sensors and catalysts.
Mechanism of Action
The mechanism of action of [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The quinoxaline core can intercalate with DNA, disrupting its function, while the urea moiety can form hydrogen bonds with proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
[(E)-(3-methylquinoxaline-1,4-diium-2-yl)methylideneamino]urea: Lacks the dioxido groups, resulting in different reactivity and biological activity.
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]thiourea: Contains a thiourea moiety instead of urea, which can alter its hydrogen bonding capabilities.
Uniqueness
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea is unique due to the presence of both the dioxidoquinoxaline core and the urea moiety. This combination allows for a wide range of interactions with biological targets and chemical reagents, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H11N5O3 |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C11H11N5O3/c1-7-10(6-13-14-11(12)17)16(19)9-5-3-2-4-8(9)15(7)18/h2-6H,1H3,(H3,12,14,17)/b13-6+ |
InChI Key |
QMPOPGWEGGBUAB-AWNIVKPZSA-N |
Isomeric SMILES |
CC1=[N+](C2=CC=CC=C2[N+](=C1/C=N/NC(=O)N)[O-])[O-] |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2[N+](=C1C=NNC(=O)N)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid](/img/structure/B14735921.png)
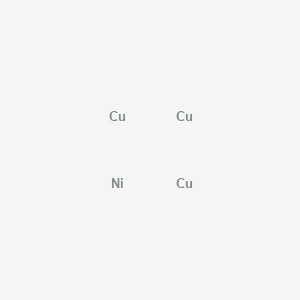
![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
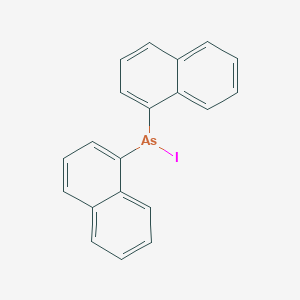
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)
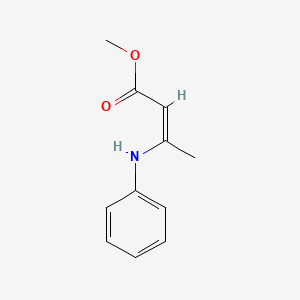
acetic acid](/img/structure/B14735949.png)
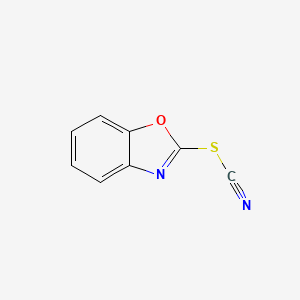
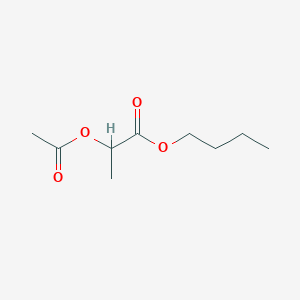
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)

![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)
![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
